molecular formula C13H10N2O4 B6388907 2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid CAS No. 1261921-50-9

2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid

Cat. No.: B6388907
CAS No.: 1261921-50-9
M. Wt: 258.23 g/mol
InChI Key: FNGGSMRMXYAYEL-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid is a complex organic compound that features both an amino group and a methylenedioxyphenyl group attached to an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-methylenedioxybenzaldehyde with isonicotinic acid hydrazide, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert certain functional groups into their reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxyphenylboronic acid
  • 2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one
  • 3,4-Methylenedioxyphenyl-2-propanone

Uniqueness

2-Amino-5-(3,4-methylenedioxyphenyl)isonicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-(1,3-benzodioxol-5-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-12-4-8(13(16)17)9(5-15-12)7-1-2-10-11(3-7)19-6-18-10/h1-5H,6H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGSMRMXYAYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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